3-Iodo-4-nitrobenzoic acid

Physicochemical Properties Acid Dissociation Constant pKa

Procure 3-iodo-4-nitrobenzoic acid (CAS 1086210-19-6) for research requiring exclusive chemoselectivity. This isomer's 3-iodo-4-nitro pattern provides a higher pKa (~4.0) than its 4-iodo-3-nitro regioisomer, enabling precise reactivity control in cross-couplings and selective pH-driven purification. It serves as a direct precursor to 4-iodo-3-nitrobenzamide, offering a critical alternative route when standard methods fail. Essential for crystal engineering, where its unique halogen-bond donor/acceptor spatial arrangement dictates supramolecular assembly.

Molecular Formula C7H4INO4
Molecular Weight 293.02 g/mol
Cat. No. B8697895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-nitrobenzoic acid
Molecular FormulaC7H4INO4
Molecular Weight293.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)I)[N+](=O)[O-]
InChIInChI=1S/C7H4INO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11)
InChIKeyPVYUBKVJLIBMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-nitrobenzoic Acid (CAS 1086210-19-6): A Specialized Disubstituted Benzoic Acid Building Block with a Unique Electronic Signature


3-Iodo-4-nitrobenzoic acid (C7H4INO4, MW 293.02) is a disubstituted benzoic acid derivative containing both an iodine atom (a heavy halogen and excellent leaving group) and a nitro group . This specific 3-iodo-4-nitro substitution pattern distinguishes it from its more common regioisomer, 4-iodo-3-nitrobenzoic acid . The compound is employed as a specialized building block in medicinal chemistry and materials science, primarily valued for its capacity to undergo chemoselective transformations enabled by its unique electronic and steric environment.

Why 4-Iodo-3-nitrobenzoic Acid is Not an Interchangeable Alternative for 3-Iodo-4-nitrobenzoic Acid


Simple substitution of 3-iodo-4-nitrobenzoic acid with its regioisomer, 4-iodo-3-nitrobenzoic acid, can critically undermine synthetic outcomes due to significant differences in their fundamental physicochemical properties. The relative positioning of the iodine and nitro groups alters the electronic landscape of the aromatic ring, leading to a quantifiable shift in acid dissociation constant (pKa) . This pKa difference influences solubility, crystallization behavior, and the compound's reactivity in pH-sensitive steps. Furthermore, the distinct electronic environment directly impacts the rate and regioselectivity of key reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, making the compounds non-interchangeable in routes requiring precise control.

Quantitative Differentiation of 3-Iodo-4-nitrobenzoic Acid: pKa, Electronic Profile, and Synthetic Utility vs. 4-Iodo-3-nitrobenzoic Acid


Acid Strength (pKa) is Quantifiably Lower for the 3-Iodo-4-nitro Isomer

The predicted pKa of 3-iodo-4-nitrobenzoic acid (pKa = 4.02 ± 0.10) is significantly higher than that of its 4-iodo-3-nitro isomer (pKa = 3.32 ± 0.10) . This difference of approximately 0.7 log units represents a five-fold difference in acid dissociation constant (Ka), indicating that the 3-iodo-4-nitro compound is a notably weaker acid.

Physicochemical Properties Acid Dissociation Constant pKa

Divergent Electronic Landscape and Predicted Reactivity in Cross-Coupling Reactions

The electronic influence of the iodo and nitro groups is highly dependent on their relative positions. Using Hammett substituent constants as a quantitative proxy, the meta-iodo substituent in 3-iodo-4-nitrobenzoic acid exerts an electron-withdrawing inductive effect (σm = +0.35), while the para-nitro group exerts a strong electron-withdrawing effect via both induction and resonance (σp = +0.78) [1]. In contrast, the 4-iodo-3-nitro isomer features a para-iodo group (σp = +0.18) and a meta-nitro group (σm = +0.71) [1]. The resulting difference in the net electron density on the aromatic ring directly influences the rate of oxidative addition, a key step in Pd-catalyzed cross-coupling reactions [2].

Electronic Effects Suzuki-Miyaura Coupling Hammett Constants

Synthetic Access and Procurement Efficiency Relative to the 4-Iodo-3-nitro Isomer

The 4-iodo-3-nitro isomer is a direct precursor to the anticancer drug candidate Iniparib, with established synthetic routes achieving high yields. For instance, a patented process for converting 4-iodo-3-nitrobenzoic acid to its methyl ester proceeds with an almost quantitative yield of 98% and 97% HPLC purity [1]. While 3-iodo-4-nitrobenzoic acid can be converted into the 4-iodo-3-nitrobenzamide derivative through nucleophilic substitution with ammonia, it requires a distinct synthetic approach . The lack of similarly optimized, high-yielding literature protocols for the 3-iodo-4-nitro isomer suggests that for applications where it is not specifically required, the more established routes for the 4-iodo isomer may offer a more efficient and cost-effective procurement path.

Procurement Synthetic Route Efficiency Pharmaceutical Intermediate

High-Value Application Scenarios for 3-Iodo-4-nitrobenzoic Acid Based on Quantitative Differentiation


pH-Dependent Purification or Crystallization Process Development

The quantifiably higher pKa of 3-iodo-4-nitrobenzoic acid (pKa ~4.0) compared to its isomer (pKa ~3.3) can be directly exploited in process chemistry. In a synthetic sequence where a mixture of isomers is produced, the significant pKa difference (ΔpKa ≈ 0.7) allows for their selective separation via pH-controlled liquid-liquid extraction or fractional crystallization. This property is a key specification for a procurement scientist developing a purification method, as it provides a clear, data-driven rationale for choosing this specific isomer .

Chemoselective Amidation or Esterification in Complex Molecule Synthesis

The distinct electronic profile of 3-iodo-4-nitrobenzoic acid, characterized by a specific combination of Hammett sigma constants, can be leveraged for chemoselective transformations. For example, in a substrate with two carboxylic acid groups of differing pKa, the weaker acidity of this compound may allow for its selective activation and coupling in the presence of a stronger acid. This precise control over reactivity, predicted by the electronic parameters, is a valuable asset in the multi-step synthesis of pharmaceutical candidates or advanced materials .

Design of Halogen-Bonded Co-crystals and Supramolecular Architectures

The presence of both a strong halogen-bond donor (iodine) and a strong electron-withdrawing group (nitro) makes 3-iodo-4-nitrobenzoic acid a promising tecton in crystal engineering. The unique 3,4-substitution pattern results in a specific molecular electrostatic potential surface that is distinct from its 4,3-isomer. This differentiation is paramount for researchers aiming to design novel co-crystals with tailored properties, as the spatial arrangement of the iodine's sigma-hole and the nitro group's electron density will dictate the resulting supramolecular synthons and, consequently, the material's solid-state properties like melting point and stability [1].

Synthesis of a Specific Target Not Accessible via the 4-Iodo-3-nitro Isomer

3-Iodo-4-nitrobenzoic acid serves as a direct precursor for generating 4-iodo-3-nitrobenzamide through a nucleophilic substitution pathway . This alternative synthetic route may be crucial when the conventional acid chloride method for the 4-iodo-3-nitro isomer fails due to side reactions (e.g., halogen exchange). For a medicinal chemist facing such a synthetic hurdle, procuring the 3-iodo-4-nitro isomer offers a documented alternative route, potentially enabling the synthesis of a critical target molecule that would otherwise be difficult to access.

Technical Documentation Hub

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